8-Hydroxyacyclovir
Overview
Description
8-Hydroxyacyclovir is an organic compound belonging to the class of hypoxanthines, which are purine derivatives. It is structurally related to acyclovir, a well-known antiviral drug. The compound is characterized by the presence of a hydroxyl group at the eighth position of the acyclovir molecule, which significantly influences its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyacyclovir typically involves the hydroxylation of acyclovir. One common method includes the use of alcohol dehydrogenase to oxidize acyclovir to this compound . The reaction conditions often require a controlled environment to ensure the selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes, leveraging enzymes to achieve high specificity and yield. These methods are advantageous due to their efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyacyclovir undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives such as 9-carboxymethoxymethylguanine.
Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include alcohol dehydrogenase and aldehyde dehydrogenase.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Various nucleophiles can be employed in substitution reactions, often under basic conditions.
Major Products Formed:
9-Carboxymethoxymethylguanine: Formed through oxidation.
Various substituted derivatives: Depending on the reagents and conditions used.
Scientific Research Applications
8-Hydroxyacyclovir has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Utilized in the development of antiviral drugs and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Hydroxyacyclovir involves its incorporation into viral DNA, leading to chain termination. The compound is phosphorylated by viral thymidine kinase to its monophosphate form, which is then converted to the triphosphate form by host cell kinases. The triphosphate form inhibits viral DNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Acyclovir: The parent compound, widely used as an antiviral drug.
Ganciclovir: Another antiviral agent with a similar mechanism of action.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness: 8-Hydroxyacyclovir is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its antiviral activity. This modification can lead to differences in pharmacokinetics and pharmacodynamics compared to its parent compound, acyclovir .
Properties
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O4/c9-7-11-5-4(6(15)12-7)10-8(16)13(5)3-17-2-1-14/h14H,1-3H2,(H,10,16)(H3,9,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSDSAPWOJZBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001411 | |
Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80685-23-0 | |
Record name | 8-Hydroxyacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO62LCM69T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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